molecular formula C18H16N2O3S B2681727 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797190-05-6

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2681727
CAS No.: 1797190-05-6
M. Wt: 340.4
InChI Key: QCOBSNFYGQKTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic chemical compound supplied for research and development purposes. This compound features a benzylurea group linked to a furan-carbonyl thiophene moiety, a structural pattern found in compounds investigated for various biochemical applications . Compounds with similar furan and thiophene scaffolds are of significant interest in medicinal chemistry research. For instance, structurally related molecules containing the furan-2-carbonyl group attached to a thiophene ring have been utilized in the discovery of novel pharmacophores, such as inhibitors for bacterial β-lactamase enzymes . This research highlights the potential of such heterocyclic frameworks in addressing antibiotic resistance. Furthermore, analogous γ-alkylidenebutenolides incorporating furan rings have been studied for their cytotoxic activity against human tumor cell lines, underscoring the relevance of this structural class in early-stage anticancer research . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols, as is standard with all chemical substances.

Properties

IUPAC Name

1-benzyl-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17(15-7-4-10-23-15)16-9-8-14(24-16)12-20-18(22)19-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOBSNFYGQKTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Preparation of Furan-2-carbonyl Chloride: This step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride.

    Synthesis of 5-(Furan-2-carbonyl)thiophene-2-carboxylic Acid: The furan-2-carbonyl chloride is then reacted with thiophene-2-carboxylic acid in the presence of a base to form the desired intermediate.

    Formation of 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea: The final step involves the reaction of the intermediate with benzylamine and isocyanate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing furan and thiophene derivatives exhibit significant anticancer activities. For instance, derivatives similar to 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-2311.9
Compound BHepG25.4
Compound CHT-296.5

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have reported that related furan derivatives exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Furan Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus15 µg/mL
Compound EEscherichia coli20 µg/mL

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The presence of furan and thiophene rings enhances the electron-donating ability, contributing to their effectiveness as antioxidants .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, some studies have identified promising inhibitors targeting human carbonic anhydrase, which plays a role in various physiological processes .

Material Science Applications

The unique properties of 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea also make it suitable for applications in material science. Its structural characteristics allow it to be utilized in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Table 3: Material Science Applications

Application TypeDescription
Organic SemiconductorsPotential use in electronic devices due to conductivity
Photovoltaic MaterialsCould enhance energy conversion efficiency

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely explored for their pharmacological and material properties. Below is a detailed comparison with 3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea () and other structurally analogous compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea C₁₉H₁₇N₂O₃S 353.41 Urea, benzyl, thiophene, furan carbonyl Kinase inhibitors, agrochemicals
3-(1H-Benzoimidazol-2-yl)-1-(2-nitrophenyl)urea C₁₄H₁₁N₅O₃ 297.27 Urea, benzimidazole, nitro phenyl Anticancer agents, enzyme inhibitors
1-Phenyl-3-(thiophen-2-ylmethyl)urea C₁₂H₁₂N₂OS 232.30 Urea, phenyl, thiophene Antimicrobial agents, corrosion inhibitors

Key Observations:

In contrast, the benzimidazole-nitro phenyl group in ’s compound offers strong electron-withdrawing effects (via –NO₂), favoring interactions with electron-rich biological targets .

Hydrogen-Bonding Capacity: Both compounds retain the urea core, enabling hydrogen-bond donor/acceptor interactions. However, the furan carbonyl in the main compound adds an extra hydrogen-bond acceptor site, while the benzimidazole in ’s compound provides a planar heterocycle for π-stacking .

Solubility and Bioavailability :

  • The nitro group in ’s compound reduces solubility in aqueous media but may improve cell-membrane penetration. The thiophene-furan hybrid in the main compound balances lipophilicity (benzyl) and polarity (carbonyl), suggesting intermediate solubility.

Structural Analysis Tools :

  • Programs like SHELXL () and Mercury CSD () are critical for resolving crystal structures of such compounds. For instance, Mercury’s packing-similarity calculations () could elucidate differences in intermolecular interactions between the main compound and its analogs .

Biological Activity

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

Synthesis

The synthesis of 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. The initial steps often include the formation of key intermediates such as 5-(furan-2-carbonyl)thiophene and benzyl isocyanate, followed by coupling reactions under controlled conditions.

Synthetic Route

StepDescription
Step 1Synthesize 5-(furan-2-carbonyl)thiophene from furan and thiophene derivatives using coupling agents.
Step 2React the synthesized thiophene with benzyl isocyanate to form the final urea compound.

The biological activity of 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's functional groups facilitate hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for modulating biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)12.50
NCI-H460 (lung cancer)42.30
Hep-2 (laryngeal cancer)17.82

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to its anticancer effects, 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea has shown promising anti-inflammatory activity. Compounds with similar structures have been reported to exhibit significant inhibition of COX enzymes, which are critical in the inflammatory response.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of urea derivatives indicated that modifications to the thiophene ring could enhance anticancer efficacy. The compound exhibited a dose-dependent response in inhibiting cell growth in MCF7 and NCI-H460 cells.
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea binds to target proteins involved in cancer progression, suggesting a competitive inhibition mechanism.

Q & A

(Basic) What synthetic strategies are recommended for preparing 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea?

Answer:
The synthesis involves constructing the heterocyclic scaffold followed by urea coupling:

Thiophene-Furan Intermediate : Use a cascade [3,3]-sigmatropic rearrangement (as in benzofuran synthesis, ) to assemble the 5-(furan-2-carbonyl)thiophene moiety. Protect reactive sites with benzyloxy groups to prevent undesired side reactions.

Urea Formation : React the intermediate with benzyl isocyanate under anhydrous conditions. Optimize solvent polarity (e.g., THF) and temperature (0–25°C) to enhance nucleophilic addition efficiency.

Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm purity via HPLC (retention time >95%).

(Basic) How can single-crystal X-ray diffraction (SC-XRD) and SHELX software resolve this compound’s crystal structure?

Answer:

Crystallization : Grow crystals via slow evaporation of a saturated DCM/methanol solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K (as in ).

Refinement with SHELX :

  • SHELXL refines atomic coordinates, achieving an R-factor <0.05 (e.g., 0.036 in ).
  • Validate hydrogen bonding (N–H⋯O) and π-stacking interactions using SHELXPRO.
  • Address twinning via TWIN commands if data shows pseudo-merohedral symmetry.

(Advanced) Which computational methods predict this compound’s electronic properties and binding interactions?

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 with B3LYP/6-31G(d). Include solvent effects via the polarizable continuum model (PCM, ).

Molecular Docking : Use AutoDock Vina to simulate binding to targets like HIV integrase (similar to ). Optimize poses using Lamarckian GA (binding energy threshold: ≤-7.0 kcal/mol).

Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).

(Advanced) How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:

Substituent Variation : Modify benzyl (e.g., fluorination, ) or thiophene groups (e.g., chloro substitution, ) to alter lipophilicity (LogP ±0.5) or hydrogen-bond capacity.

Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50 for kinases) and correlate with computational descriptors (e.g., electrostatic potential maps).

Pharmacophore Modeling : Identify critical motifs (urea carbonyl, furan π-system) using Schrödinger’s Phase.

(Basic) What safety protocols are essential for handling this compound in the lab?

Answer:

PPE : Wear nitrile gloves, goggles, and lab coats.

Ventilation : Use fume hoods during synthesis (volatile intermediates).

Spill Management : Absorb with vermiculite and dispose as hazardous waste (per SDS guidelines in ).

Storage : Keep at -20°C under nitrogen to prevent urea hydrolysis.

(Advanced) How can crystallographic data discrepancies be resolved during structural refinement?

Answer:

Twinning Analysis : Use PLATON to detect twinning fractions. Apply TWIN/BASF commands in SHELXL for refinement ( ).

Overfitting Checks : Ensure R-free values are within 5% of the R-factor.

Validation Tools : Cross-verify with CCDC Mercury (bond length deviation <0.02 Å).

(Advanced) What in silico approaches predict this compound’s biological targets?

Answer:

Reverse Pharmacophore Screening : Use PharmMapper to match against target libraries (e.g., kinases, proteases).

Similarity-Based Prediction : Compare to known inhibitors (e.g., HIV integrase binders in ; Ki ~10 nM).

Pathway Analysis : Map to KEGG pathways using STITCH 5.0 (focus on apoptosis or inflammation).

(Advanced) How do substituents on the benzyl and thiophene groups influence physicochemical properties?

Answer:

Electron-Withdrawing Groups (EWGs) : Chloro substituents ( ) increase urea hydrogen-bond donor strength (ΔpKa ~1.2).

Lipophilicity : Fluorine on benzyl ( ) raises LogP by 0.3–0.5, enhancing membrane permeability.

Computational Modeling : Hammett σ values predict substituent effects on reaction rates (e.g., σ = +0.23 for -Cl).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.